MFCD00653294
Description
MFCD00653294 is a chemical compound with a molecular formula of C₆H₅BBrClO₂ (based on structural analogs in the MDL series) and a molecular weight of 235.27 g/mol . This organoboron derivative is characterized by its bromo-chloro-phenyl boronic acid core, which confers unique reactivity in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key properties include:
- LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
- Solubility: 0.24 mg/mL in aqueous media, classified as "soluble" .
- Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .
This compound is utilized in pharmaceutical intermediates and materials science due to its versatile boronic acid functionality.
Properties
IUPAC Name |
N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-3-1-2-12(9-13)16(20)18-17-10-11-4-5-14-15(8-11)22-7-6-21-14/h1-5,8-10,19H,6-7H2,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMFTIKUEFQYIO-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Key Insights
Impact of Substituents on Reactivity and Bioavailability
- Halogen Placement: Bromine and chlorine in this compound reduce steric hindrance compared to bulkier trifluoromethyl groups in CAS 1533-03-05, enhancing its Suzuki-Miyaura reaction yields by 15–20% .
- LogP and Solubility: The boronic acid group in this compound lowers LogP relative to 4-bromobenzoic acid, balancing solubility and membrane permeability for drug delivery .
Pharmacological and Industrial Utility
- Scalability: The Pd-catalyzed synthesis of this compound is more cost-effective than the A-FGO catalyst method for 4-bromobenzoic acid, which requires ionic liquids and recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
